3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl groups, which are six-membered carbon rings (benzene rings). One of the phenyl groups is substituted with two methyl groups. The compound also contains a carboxylic acid functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the phenyl and carboxylic acid groups. One possible method could involve a Suzuki-Miyaura cross-coupling reaction, which is a common method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, phenyl groups, and carboxylic acid group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, and the carbon-carbon double bond in the pyrazole ring could potentially undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could affect its solubility in different solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of diverse heterocyclic structures, which are crucial in the development of pharmaceuticals and materials science. Gomaa and Ali (2020) discussed the utility of similar pyrazole derivatives as building blocks for creating a range of heterocyclic compounds, including imidazoles, thiazoles, and pyrans, highlighting their importance in synthetic chemistry (Gomaa & Ali, 2020). This demonstrates the compound's versatility in generating novel chemical entities with potential applications in drug development and materials engineering.
Biological Activities and Pharmacological Applications
Cetin (2020) provides an overview of the biological significance of pyrazole carboxylic acid derivatives, underscoring their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties (Cetin, 2020). This suggests that derivatives of 3-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid could be explored further for their potential therapeutic uses, opening avenues for the discovery of new drugs.
Material Science and Organic Electronics
In the realm of material science, especially concerning organic electronics and optoelectronic materials, derivatives of this compound could potentially be investigated for their utility. Research into similar organic frameworks indicates the exploration of heterocyclic compounds for their electroluminescent properties, paving the way for their application in organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018). This underscores the potential of this compound derivatives in contributing to advancements in organic electronics through the development of new materials with desired electronic properties.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-9-15(13(2)10-12)17-16(18(21)22)11-20(19-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNBUAHSMOBRQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182836 | |
Record name | 3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956386-17-7 | |
Record name | 3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956386-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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